2-Azabicyclo[2.2.1]heptan-2-amine
Description
Significance of Bridged Bicyclic Amines in Organic Chemistry
Bridged bicyclic amines are a class of organic molecules characterized by a bicyclic structure where two rings share two non-adjacent carbon atoms, known as bridgehead atoms, and are connected by a "bridge" containing at least one atom. masterorganicchemistry.com This arrangement confers a rigid, three-dimensional geometry upon the molecule, which is of considerable interest in various fields of chemistry.
The constrained nature of bridged bicyclic systems offers several advantages in drug discovery and design. acs.org Their high sp3 character, a feature correlated with higher clinical success rates for drug candidates, makes them attractive scaffolds. acs.org The rigidity of the framework can lead to enhanced metabolic stability and provides well-defined vectors for the attachment of substituents, which can favorably influence the physicochemical properties of a molecule. acs.org
The synthesis of bridged bicyclic amines can be challenging, which has historically limited their representation in medicinal chemistry campaigns. acs.org However, the development of new synthetic methodologies is expanding access to these complex structures. acs.org These methods include intramolecular amination of C-H bonds and rearrangements of other bicyclic systems. acs.orgrsc.org
The unique stereochemistry of bridged bicyclic amines also makes them valuable as chiral auxiliaries and organocatalysts in asymmetric synthesis. mdpi.com The defined spatial arrangement of substituents on the rigid backbone can effectively control the stereochemical outcome of chemical reactions.
Overview of the 2-Azabicyclo[2.2.1]heptane Scaffold as a Research Focus
The 2-azabicyclo[2.2.1]heptane scaffold, also known as 2-azanorbornane, is a prominent member of the bridged bicyclic amine family. mdpi.comnih.gov Its structure consists of a six-membered ring fused to a five-membered ring, with a nitrogen atom at the 2-position. This particular arrangement has proven to be a versatile platform for the synthesis of a wide array of derivatives with applications in medicinal chemistry and asymmetric synthesis. nih.gov
One of the key starting materials for accessing this scaffold is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. researchgate.netnih.gov This compound is a crucial precursor for the synthesis of carbocyclic nucleoside analogues, including the antiviral drug Abacavir. researchgate.netnih.gov The double bond within the Vince lactam allows for a variety of chemical transformations, leading to functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives. researchgate.netnih.gov
Derivatives of the 2-azabicyclo[2.2.1]heptane system have been investigated for a range of biological activities. For instance, the scaffold is present in ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. bohrium.com Analogues of epibatidine (B1211577), a potent analgesic alkaloid, have been synthesized based on the 2-azabicyclo[2.2.1]heptane framework in an effort to separate its therapeutic effects from its toxicity. le.ac.uk Furthermore, sulfonamides built on this scaffold have shown promising antiproliferative activity against certain cancer cell lines. nih.gov
The synthesis of functionalized 2-azabicyclo[2.2.1]heptanes can be achieved through various strategies. The aza-Diels-Alder reaction is a powerful tool for constructing the basic bicyclic skeleton stereoselectively. nih.govle.ac.uk Other methods include palladium-catalyzed aminoacyloxylation of cyclopentenes and rearrangements of other bicyclic systems. rsc.orgrsc.org The ability to introduce a variety of functional groups onto the rigid 2-azabicyclo[2.2.1]heptane core allows for the fine-tuning of its properties for specific applications, making it an active and promising area of chemical research. mdpi.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4,7H2 |
InChI Key |
UNJKKGQDZFILHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptane and Its Amine Derivatives
Stereoselective Construction of 2-Azabicyclo[2.2.1]heptane Amine Enantiomers
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane amines is crucial for their application in asymmetric synthesis and for investigating the stereospecific interactions of their derivatives with biological targets.
Scalable Approaches to Enantiomerically Pure Exo- and Endo-7-Azabicyclo[2.2.1]heptan-2-amines
A scalable synthesis for enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines has been developed, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. researchgate.netresearchgate.net This method provides access to these valuable building blocks in significant quantities. researchgate.net For instance, the synthesis of exo-7-azabicyclo[2.2.1]heptan-2-amine has been achieved through a global deprotection of an intermediate by heating with 6N HCl. researchgate.net Another approach involves the stereoselective synthesis of (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a key intermediate for the synthesis of epibatidine (B1211577) enantiomers, from a chiral building block. sci-hub.se The enantiospecific synthesis of both (+)- and (-)-N-BOC-7-azabicyclo[2.2.1]heptan-2-one has also been reported starting from L-glutamic acid and levulinic acid. researchgate.net
Application of Chiral Auxiliaries in Stereoselective Cycloadditions
Chiral auxiliaries have been instrumental in achieving high stereoselectivity in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives. pwr.edu.pl The aza-Diels-Alder reaction between a chiral imine, derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine, and cyclopentadiene (B3395910) is a key example. researchgate.net This reaction, often catalyzed by a Lewis acid system at low temperatures, favors the formation of the kinetic exo-isomer with high diastereoselectivity. pwr.edu.pl By using either the (S)- or (R)-enantiomer of the phenylethylamine auxiliary, it is possible to produce the full set of four diastereomers. pwr.edu.pl Other chiral auxiliaries, such as those derived from menthol (B31143) and camphor, have also been successfully employed in the stereoselective synthesis of 2-azabicyclo[2.2.1]heptanes. pwr.edu.pl
Cycloaddition Strategies in 2-Azabicyclo[2.2.1]heptane Synthesis
Cycloaddition reactions are powerful tools for the construction of the bicyclic framework of 2-azabicyclo[2.2.1]heptane.
Aza-Diels-Alder Reactions for Bicyclic Framework Construction
The aza-Diels-Alder reaction is a cornerstone in the synthesis of the 2-azabicyclo[2.2.1]heptane core. researchgate.netvulcanchem.com This reaction typically involves the [4+2] cycloaddition of a diene, such as cyclopentadiene, with an imine dienophile. researchgate.netresearchgate.net The use of chiral imines allows for the stereoselective synthesis of 2-azanorbornane derivatives, yielding single enantiomers with four defined stereogenic centers. researchgate.net These reactions can be performed on a large scale, making the resulting enantiopure 2-azabicyclo[2.2.1]heptane derivatives readily available for further applications. researchgate.net The reaction conditions, including the choice of Lewis acid catalyst and temperature, can be tuned to control the diastereoselectivity of the cycloaddition. pwr.edu.pl Aqueous conditions have also been shown to facilitate aza-Diels-Alder reactions for the synthesis of this bicyclic system. acs.org
Intramolecular [4+2] Cycloaddition Routes
Intramolecular [4+2] cycloaddition reactions provide an alternative and efficient route to the 2-azabicyclo[2.2.1]heptane framework. This strategy has been employed in the synthetic studies toward the complex alkaloid longeracemine, which features a highly functionalized 2-azabicyclo[2.2.1]heptane core. researchgate.netrsc.org An intramolecular Diels-Alder reaction of a furan (B31954) (IMDAF) has also been explored for the synthesis of related bicyclic systems. acs.org
Catalytic Approaches to Functionalized 2-Azabicyclo[2.2.1]heptane Architectures
Catalytic methods offer efficient and atom-economical pathways to functionalized 2-azabicyclo[2.2.1]heptane derivatives. A binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively catalyze the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines with high diastereocontrol. nih.gov This proton relay catalysis enables the formation of various N-protected 2-azabicyclo[2.2.1]heptanes in good yields. nih.gov
Palladium-catalyzed reactions have also emerged as a powerful tool. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides access to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Furthermore, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to synthesize a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net
Palladium-Catalyzed Methods
Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Its application in the synthesis and derivatization of 2-azabicyclo[2.2.1]heptane systems has led to innovative and effective strategies.
Palladium-catalyzed cross-coupling reactions are instrumental for the substitution of the 2-azabicyclo[2.2.1]heptane core. A notable application is the synthesis of N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes. This one-step approach utilizes palladium-bisimidazol-2-ylidene complexes as catalysts to couple readily available heteroaryl halides with 7-azabicyclo[2.2.1]heptane, achieving good to moderate yields across a wide variety of substrates. nih.gov
Another advanced strategy involves the transannular C–H functionalization of alicyclic amines. A second-generation catalyst system employing pyridine- and quinoline-carboxylate ligands has been developed to enhance the rate, yield, and scope of palladium-catalyzed transannular C–H arylation reactions. This method has been successfully applied to various bicyclic amines, including the 7-azanorbornane core, which is a key component of the 2-azabicyclo[2.2.1]heptane system. nih.gov Mechanistic studies have revealed that these ligands help to prevent catalyst decomposition, thereby enabling the functionalization of previously unreactive scaffolds. nih.gov
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Products | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation | Palladium-bisimidazol-2-ylidene complexes | 7-Azabicyclo[2.2.1]heptane, Heteroaryl halides | N-Heteroaryl-7-azabicyclo[2.2.1]heptanes | Good to Moderate | nih.gov |
| Transannular C-H Arylation | Pd(OAc)₂, Pyridine/quinoline-carboxylate ligands | Azabicycloalkanes (including 7-azanorbornane core), Aryl iodides | C-Arylated azabicycloalkanes | Improved yields | nih.gov |
A significant advancement in the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction constructs oxygenated 2-azabicyclo[2.2.1]heptanes in an efficient manner with a broad substrate scope. rsc.org The resulting products can be further functionalized, providing access to a diverse library of bridged aza-bicyclic structures. rsc.orgsmolecule.com The synthesis of 2-Azabicyclo[2.2.1]heptane-2-carboxamide, for example, typically utilizes this palladium-catalyzed methodology. evitachem.com
Table 2: Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
| Catalyst | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Cyclopentenes, Carboxylic acids, Nitrogen source | Oxygenated 2-azabicyclo[2.2.1]heptanes | Broad substrate scope, efficient | rsc.org |
Photoredox Catalysis and Visible Light-Mediated Annulations
Visible light photoredox catalysis has gained prominence as a mild and sustainable method for forging complex molecular architectures. This approach has been applied to the deconstruction and refunctionalization of N-cycloalkylanilines. uark.edu Specifically, a [4+2] annulation reaction for synthesizing aniline-substituted six-membered carbocycles has been developed under photoredox catalysis via the oxidative cleavage of N-cyclobutylanilines. uark.edu This process involves the single-electron oxidation of anilines under visible light, generating a distonic radical cation intermediate. uark.edu While not a direct annulation to form the 2-azabicyclo[2.2.1]heptane core, this strategy highlights the potential of photoredox catalysis in constructing cyclic systems.
Furthermore, catalyst-free, visible-light-induced [2π + 2σ] cycloadditions have been developed for the synthesis of azabicyclohexanes, demonstrating the power of light-mediated reactions in creating strained bicyclic systems without the need for a metal catalyst. researchgate.net
Rearrangement and Cascade Reactions Towards 2-Azabicyclo[2.2.1]heptane Systems
Rearrangement and cascade reactions offer elegant and efficient pathways to complex molecular scaffolds like the 2-azabicyclo[2.2.1]heptane system from simpler starting materials in a single synthetic operation.
A novel and highly effective method for constructing the 2-azabicyclo[2.2.1]heptane framework employs a samarium(II) iodide (SmI₂)-mediated cascade reaction. nih.govrsc.org This reaction involves a spirocyclization and subsequent rearrangement of a 7-azabicyclo[2.2.1]heptadiene to yield a functionally rich 2-azabicyclo[2.2.1]heptene. nih.govresearchgate.net The reaction proceeds with good yield and excellent regio- and stereoselectivity. nih.gov This methodology has been pivotal in the synthetic studies towards the natural product longeracemine, which features a highly substituted 2-azabicyclo[2.2.1]heptane core. nih.govrsc.orgresearchgate.net
Table 3: SmI₂-Mediated Cascade Reaction for 2-Azabicyclo[2.2.1]heptane Framework
| Reagent | Starting Material | Key Transformation | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| SmI₂ | 7-Azabicyclo[2.2.1]heptadiene derivative | Spirocyclization and rearrangement cascade | Functionalized 2-azabicyclo[2.2.1]heptene | Excellent regio- and stereoselectivity | nih.govrsc.orgresearchgate.net |
The Mitsunobu reaction can be ingeniously employed to promote the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives into ring-expanded 2-azabicyclo[3.2.1]octane systems. rsc.org This process is initiated by the activation of a primary alcohol on the 2-azabicyclo[2.2.1]heptane scaffold, followed by an intramolecular nucleophilic attack by the nitrogen atom. rsc.org This forms a strained aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophilic attack at the more substituted carbon atom. rsc.org This ring-opening relieves the strain inherent in the [2.2.1] system and results in the formation of the thermodynamically more stable [3.2.1] ring system with an inversion of configuration, consistent with an Sₙ2 mechanism. rsc.org
Table 4: Mitsunobu-Promoted Rearrangement
| Reaction | Starting Material | Key Intermediate | Product | Mechanistic Feature | Reference |
|---|---|---|---|---|---|
| Mitsunobu Reaction | 2-Azabicyclo[2.2.1]heptane derivative with primary alcohol | Aziridinium ion | 2-Azabicyclo[3.2.1]octane derivative | Regioselective ring opening of aziridinium intermediate (Sₙ2) | rsc.org |
Directed Functionalization and Derivative Synthesis of the 2-Azabicyclo[2.2.1]heptane Core
The rigid 2-azabicyclo[2.2.1]heptane framework serves as a versatile scaffold for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry and medicine. Strategic functionalization of this core structure allows for the introduction of a wide range of chemical moieties, leading to compounds with tailored properties. This section details several advanced synthetic methodologies for the derivatization of the 2-azabicyclo[2.2.1]heptane system.
Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane is a common strategy to generate compounds with potential biological activity. nih.govdntb.gov.ua The general and well-established method for creating these derivatives involves the reaction of a primary or secondary amine on the 2-azabicyclo[2.2.1]heptane scaffold with a suitable sulfonyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a dry aprotic solvent like dichloromethane (B109758). nih.gov The reaction proceeds at room temperature, and after a sufficient reaction time, the desired sulfonamide can be isolated and purified. nih.gov
This synthetic approach has been utilized to prepare a series of chiral sulfonamides incorporating the 2-azabicycloalkane skeleton. nih.gov For instance, amines derived from aza-Diels-Alder cycloadducts have been successfully reacted with various sulfonyl chlorides to yield the corresponding sulfonamides. dntb.gov.uanih.gov The versatility of this method allows for the introduction of a wide variety of substituents on the sulfonamide moiety, including biaryl groups, which have been explored for their potential antiproliferative activities. nih.gov
A general synthetic scheme for the preparation of these sulfonamide derivatives is presented below:
Scheme 1: General Synthesis of 2-Azabicyclo[2.2.1]heptane Sulfonamide Derivatives
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Source: researchgate.net
| Starting Amine | Sulfonyl Chloride | Product |
| 2-Azabicyclo[2.2.1]heptan-x-amine | R-SO₂Cl | N-(2-Azabicyclo[2.2.1]heptan-x-yl)-R-sulfonamide |
Table 1: Examples of Synthesized Sulfonamide Derivatives
| Compound ID | R Group in Sulfonyl Chloride | Reference |
|---|---|---|
| 9i | Fluorinated biaryl | nih.gov |
| 10i | Fluorinated biaryl | nih.gov |
| 10e | Biphenyl-containing methoxy (B1213986) group | nih.gov |
| 11e | Biphenyl-containing methoxy group | nih.gov |
| 10c | Fluorine-substituted phenyl | nih.gov |
| 10g | Phenyl with two -CF₃ groups | nih.gov |
| 11g | Phenyl with two -CF₃ groups | nih.gov |
Preparation of 1-Aminotetralins through Annulation Reactions
A novel photochemical approach has been developed for the synthesis of highly functionalized 1-aminotetralin derivatives, which can be conceptually linked to the annulation of the 2-azabicyclo[2.2.1]heptane core. This method utilizes a diradical-mediated hydrogen atom transfer (DHAT) process. researchgate.net The reaction involves the [4+2] annulation of readily available o-alkyl or o-formyl aryl silylimines with various olefins upon irradiation with visible light (λ = 420 nm) in the presence of a sensitizer, such as thioxanthen-9-one. researchgate.net This process demonstrates excellent diastereoselectivity. researchgate.net
While not a direct annulation of a pre-existing 2-azabicyclo[2.2.1]heptane, the synthesis of 2-azabicyclo[m.n.0]alkane ring systems, which are precursors to Strychnos and Stemona alkaloids, has been achieved from a derivative of 7-azabicyclo[2.2.1]hept-2-ene. researchgate.net This transformation involves an alkyl Grignard reaction and subsequent intramolecular cyclization of the in situ generated ring-opened product. researchgate.net
Formation of Thiourea and Pyridyl Ether Compounds
Thiourea and pyridyl ether derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and investigated for their potential as organocatalysts and nicotinic receptor ligands, respectively.
The general synthesis of thiourea derivatives is achieved through the condensation reaction between a bicyclic amine and an isothiocyanate. researchgate.net This reaction is versatile, allowing for two possible synthetic routes where either the bicyclic amine is reacted with a desired isothiocyanate, or a bicyclic isothiocyanate is reacted with a desired amine. researchgate.netpwr.edu.pl These reactions typically proceed in good yields in solvents like dichloromethane or tert-butanol. researchgate.net
Pyridyl ether compounds have been synthesized to explore their potential as nicotinic receptor ligands. le.ac.uk A key synthetic strategy employed is the Mitsunobu reaction, which facilitates the formation of the ether linkage between a hydroxyl-functionalized 2-azabicyclo[2.2.1]heptane and a pyridyl alcohol. le.ac.uk This method allows for the introduction of various substituted pyridyl moieties at the 7-position of the bicyclic scaffold. le.ac.uk
Table 2: Synthesis of Thiourea and Pyridyl Ether Derivatives
| Derivative Type | General Reaction | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Thiourea | Condensation of amine and isothiocyanate | Dichloromethane or tert-butanol | researchgate.netpwr.edu.pl |
| Pyridyl Ether | Mitsunobu reaction | DEAD, PPh₃, Pyridyl alcohol | le.ac.uk |
Introduction of Fluorinated Analogues
The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has been explored to modify the properties of these bicyclic compounds. le.ac.uk A common method for introducing fluorine into the scaffold is through nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST). le.ac.ukle.ac.uk
This methodology has been successfully applied to the fluorination of alcohol and ketone functionalities on the 2-azabicyclo[2.2.1]heptane ring system. le.ac.uk The fluorination of alcohols typically proceeds via an SN2 mechanism. le.ac.uk For instance, the synthesis of a fluorinated isoepibatidine analogue, syn-7-(6-chloro-pyridin-3-yl)-exo-6-fluoro-2-azabicyclo-[2.2.1]heptane, has been achieved. le.ac.uk When ketones are subjected to fluorination with DAST, geminal difluorides are formed. le.ac.uk
Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes via Iodine-Mediated Cyclization
A stereoselective route to substituted 2,5-diazabicyclo[2.2.1]heptanes involves an iodine-mediated cyclization reaction. documentsdelivered.comacs.org This methodology has been demonstrated with the cyclization of optically pure compounds containing 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. acs.org The reaction proceeds through a double 5-exo cyclization of two 5-aminoalkene units. dntb.gov.ua
The process is initiated by iodine, which activates the carbon-carbon double bonds of the diene, facilitating an intramolecular nucleophilic attack by the amino groups. nio.res.in This cascade reaction leads to the formation of the bicyclic diamine structure. An epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has also been developed to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. rsc.org This reaction is promoted by a strong base and is dependent on an electron-withdrawing N-protective group on the substrate. rsc.org
Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
A modern and efficient method for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This reaction allows for the simultaneous introduction of both an amine and an acyloxy group across the double bond of a cyclopentene (B43876) substrate. rsc.org
The reaction is catalyzed by a palladium(II) species, such as palladium(II) acetate, in the presence of an oxidizing agent like benzoquinone. It proceeds under mild conditions (25–50 °C) and demonstrates a broad substrate scope, accommodating various acyloxy sources (e.g., acetic acid, benzoic acid) and amine nucleophiles (e.g., carbamates, sulfonamides). The resulting oxygenated 2-azabicyclo[2.2.1]heptane products can be further functionalized, providing access to a library of bridged aza-bicyclic structures. rsc.org
A binary catalytic system combining an aminotriphenolate Al(III) complex and a bromide salt has also been shown to be effective for the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org This system facilitates the formation of various N-protected 2-azabicyclo[2.2.1]heptanes in good yields. acs.org
Table 3: Methods for the Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes
| Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Palladium-catalyzed 1,2-aminoacyloxylation | Pd(OAc)₂, Benzoquinone | Mild conditions, broad substrate scope | rsc.org |
Synthesis of 1,2,4-Oxadiazole-Substituted Derivatives
The incorporation of a 1,2,4-oxadiazole (B8745197) moiety onto the 2-azabicyclo[2.2.1]heptane scaffold has been explored in the development of potent and selective enzyme inhibitors. Research has demonstrated the synthesis of 3-(3-azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles, which have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov Two primary synthetic strategies have been employed to achieve these derivatives.
The first strategy involves the initial synthesis of 5-phenyl-substituted 1,2,4-oxadiazoles. This begins with the conversion of the corresponding nitriles into amidoximes, which are subsequently cyclized with benzoic acid to form the oxadiazole ring. Following separation of diastereomers and deprotection steps, the target compounds are obtained as free amines. unirioja.es
A second strategy is utilized for the synthesis of 3-phenyl-substituted 1,2,4-oxadiazoles. This alternative approach has been instrumental in the development of more potent DPP-4 inhibitors. unirioja.es These pseudo-peptides, which incorporate a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a 2-azabicyclo[2.2.1]heptane moiety, and a 1,2,4-oxadiazole substituent, have demonstrated high potency and selectivity. nih.gov
Table 1: Synthesis of 1,2,4-Oxadiazole-Substituted 2-Azabicyclo[2.2.1]heptane Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-azabicyclo[2.2.1]heptane nitriles | i) NH₂OH·HCl, K₂CO₃, EtOH; ii) PhCOOH, DIC, DCM; iii) Pyridine, 110°C; iv) Column Chromatography; v) TsOH, CH₃CN; vi) Column Chromatography | 5-phenyl-substituted 3-(2-azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles | unirioja.es |
| 2-azabicyclo[2.2.1]heptane carboxylic acid | i) PhCN, NH₂OH·HCl, K₂CO₃, EtOH; ii) DIC, DCM; iii) Pyridine, 110°C; iv) TsOH, CH₃CN; v) BOP, DIPEA, DCM; vi) Column Chromatography; vii) TsOH, CH₃CN, Column Chromatography | 3-phenyl-substituted 5-(2-azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles | unirioja.es |
Strategies for Functionalizing the 7-Position in 2-Azabicyclo[2.2.1]heptane Systems
Functionalization of the 7-position of the 2-azabicyclo[2.2.1]heptane nucleus provides a pathway to novel analogues with potential therapeutic applications. A key strategy for achieving this involves leveraging the neighboring group participation of the nitrogen atom at the 2-position.
In a notable study, the synthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane was shown to be a versatile intermediate. The participation of the 2-nitrogen atom facilitates the nucleophilic substitution at the 7-position. This has been successfully demonstrated with a variety of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles. This methodology opens a direct route to a diverse range of 7-substituted 2-azabicyclo[2.2.1]heptanes. nih.gov
For instance, the conversion of an anti-7-ethoxycarbonyl group to a methylisoxazole ring at the 7-position has been accomplished, leading to the synthesis of anti-isoepiboxidine. Furthermore, base-induced epimerization of the anti-7-ethoxycarbonyl derivative to the corresponding syn-stereoisomer provides access to syn-isoepiboxidine. These transformations highlight the utility of this approach for creating stereochemically defined, functionalized 2-azabicyclo[2.2.1]heptane derivatives. nih.gov
Table 2: Functionalization of the 7-Position of 2-Azabicyclo[2.2.1]heptane
| Substrate | Reagent/Condition | Product | Key Feature | Reference |
| anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Various nucleophiles (C, N, O, Halogen) | 7-substituted-2-benzyl-2-azabicyclo[2.2.1]heptanes | Neighboring group participation of N-2 | nih.gov |
| anti-7-ethoxycarbonyl-2-azabicyclo[2.2.1]heptane derivative | Multi-step conversion | anti-isoepiboxidine | Formation of a methylisoxazole ring at C-7 | nih.gov |
| anti-7-ethoxycarbonyl-2-azabicyclo[2.2.1]heptane derivative | Base-induced epimerization | syn-7-ethoxycarbonyl-2-azabicyclo[2.2.1]heptane derivative | Stereochemical inversion at C-7 | nih.gov |
Selective Introduction of Amino Acid Functionality
The incorporation of amino acid functionality into the 2-azabicyclo[2.2.1]heptane scaffold can produce constrained peptide mimics and other molecules with significant biological activity. Several methodologies have been developed for the selective introduction of such functionalities.
One approach involves the synthesis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. This compound, which can be viewed as a bridged proline analogue, is synthesized from an enantiomerically pure aza-Diels-Alder cycloadduct. Simple hydrolysis of the corresponding amino ester yields the target amino acid with the 2-azanorbornane core. mdpi.com
Another strategy is demonstrated in the synthesis of neogliptin, a potent DPP-4 inhibitor. This molecule incorporates a β-amino acid, specifically (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is coupled to the 2-azabicyclo[2.2.1]heptane moiety. nih.gov This highlights the ability to append more complex amino acid structures to the bicyclic core.
A distinct method for introducing amino acid-like functionality is through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create a library of bridged aza-bicyclic structures with embedded amino acid features. rsc.org
Table 3: Introduction of Amino Acid Functionality into 2-Azabicyclo[2.2.1]heptane
| Precursor | Method | Resulting Functionality | Example Compound | Reference |
| Enantiomerically pure aza-Diels-Alder cycloadduct | Alkaline hydrolysis of amino ester | Carboxylic acid at C-3 | (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | mdpi.com |
| 2-azabicyclo[2.2.1]heptane | Peptide coupling | β-amino acid side chain | Neogliptin | nih.gov |
| Cyclopentenes and N-protected amino acids | Palladium-catalyzed 1,2-aminoacyloxylation | Oxygenated 2-azabicyclo[2.2.1]heptane with amino acid moiety | Various oxygenated 2-azabicyclo[2.2.1]heptanes | rsc.org |
Reactivity and Mechanistic Investigations of 2 Azabicyclo 2.2.1 Heptane Systems
Nucleophilic Substitution Reactions and Neighboring Group Participation
Nucleophilic substitution reactions on the 2-azabicyclo[2.2.1]heptane skeleton are profoundly influenced by the stereoelectronic effects of the bicyclic system, particularly the role of the nitrogen atom's lone pair.
Reactivity at Bridgehead and Substituted Positions
The reactivity of the 2-azabicyclo[2.2.1]heptane system towards nucleophilic substitution is highly dependent on the position of the leaving group. Bridgehead positions (C1 and C4) are generally unreactive in SN2 reactions due to the impossibility of backside attack, and the formation of a planar carbocation required for SN1 pathways is energetically unfavorable due to Bredt's rule.
However, positions on the bridges, such as C7, exhibit enhanced reactivity. For instance, studies on N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane have shown that the 7-bromo group can be readily displaced by a variety of carbon, nitrogen, oxygen, and halogen nucleophiles. acs.orgnih.gov This enhanced reactivity is attributed to the participation of the nitrogen atom at the 2-position. acs.orgnih.govle.ac.uk In contrast, N-acyl substituted derivatives are generally less reactive in these nucleophilic displacements. nih.gov The reaction rates are also influenced by solvent and the choice of metal salt, with faster reactions and higher yields often observed in polar aprotic solvents like DMSO. researchgate.net
Role of Bicyclic Nitrogen Lone Pair in Regioselectivity
The lone pair of electrons on the bicyclic nitrogen plays a crucial role in a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orginflibnet.ac.in This intramolecular participation significantly accelerates the rate of substitution and controls the stereochemical outcome of the reaction. wikipedia.org
General Chemical Transformations
The 2-azabicyclo[2.2.1]heptane core can undergo various chemical transformations, allowing for the synthesis of a diverse range of functionalized molecules.
Oxidation and Reduction Pathways
Oxidation and reduction reactions provide important routes for manipulating the functional groups on the 2-azabicyclo[2.2.1]heptane skeleton. An oxidation-reduction strategy has been successfully employed for the epimerization of substituents at the C-7 position. le.ac.uk For example, a C-7 alcohol can be oxidized to the corresponding ketone, followed by stereoselective reduction to yield the epimeric alcohol.
Specific reagents have been identified for these transformations. Oxidation of certain derivatives can be carried out using ruthenium oxide (RuO₄), which can be generated in situ from precursors like RuCl₃ in the presence of an oxidant such as sodium periodate. google.com For reduction, a hydroxymethyl group can be obtained by the action of a reducing agent like sodium borohydride (B1222165) on a corresponding ester or aldehyde derivative. google.com Furthermore, palladium-catalyzed reactions can introduce oxygenated functionalities, which can then be manipulated. rsc.org For instance, a secondary alcohol on the ring can be oxidized to a ketone using Dess–Martin periodinane. nih.gov
Substitution Reactions for Functional Group Interconversion
Functional group interconversions are critical for creating analogues of bioactive molecules. The 2-azabicyclo[2.2.1]heptane system is amenable to various substitution reactions to achieve this diversity. As discussed, nucleophilic substitution at the C-7 position, facilitated by neighboring group participation, allows for the introduction of a wide array of functional groups. acs.orgnih.gov
Researchers have successfully introduced ether linkages by reacting 7-hydroxy-2-azabicyclo[2.2.1]heptane derivatives with various pyridyl alcohols under Mitsunobu conditions, yielding potent nicotinic receptor ligands. le.ac.uk Fluorination has also been achieved using reagents like diethylaminosulfur trifluoride (DAST). le.ac.uk Palladium-catalyzed processes, such as the 1,2-aminoacyloxylation of cyclopentenes, provide access to oxygenated 2-azabicyclo[2.2.1]heptanes which serve as versatile platforms for further functionalization. rsc.org These key intermediates can then be subjected to cross-coupling reactions, such as Sonogashira or Suzuki couplings, to build more complex molecular architectures. nih.gov
| Starting Material Functional Group | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| anti-7-Bromo | C, N, O, Halogen Nucleophiles, DMF | 7-Cyano, 7-Azido, 7-Alkoxy, 7-Halo | acs.org |
| anti-7-Hydroxy | Pyridyl Alcohols, DEAD, PPh₃ (Mitsunobu) | anti-7-(Pyridyloxy) | le.ac.uk |
| syn-7-Hydroxy | Dess-Martin Periodinane | 7-Keto | nih.gov |
| 7-Keto | NaBH₄ | 7-Hydroxy | google.com |
| Ester | Sodium borohydride | Hydroxymethyl | google.com |
| Secondary Alcohol | DAST | Fluoride | le.ac.uk |
Photochemical Reaction Mechanisms
While direct photochemical reactions involving the saturated 2-azabicyclo[2.2.1]heptan-2-amine core are not extensively documented, photochemical methods are crucial in the synthesis of its precursors and related bicyclic systems. Photochemical [2+2] cycloadditions, for example, are a powerful tool for constructing the strained four-membered rings found in precursors to related azabicyclic systems like 2-azabicyclo[2.2.0]hexanes. researchgate.netdtu.dk
The synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane, a related heterocyclic system, involves an intramolecular hydrogen abstraction promoted by a nitrogen-centered radical. nih.govresearchgate.net Such N-radicals can be generated under mild conditions using reagents like (diacetoxyiodo)benzene (B116549) and iodine, which can be initiated photochemically. The mechanism involves the formation of an N-amido radical, which then abstracts a hydrogen atom from a specific carbon in the carbohydrate skeleton (a 1,5-hydrogen abstraction). This is followed by oxidation of the resulting carbon-centered radical to an oxycarbenium ion, which is then trapped intramolecularly by the nitrogen to form the bicyclic ring system. nih.gov Although this example leads to an oxa-aza system, it highlights the potential of radical-mediated cyclizations, which can be accessed through photochemical pathways, in constructing complex bicyclic frameworks.
Diradical-Mediated Hydrogen Atom Transfer Processes
Diradical-mediated hydrogen atom transfer (HAT) represents a significant class of reactions in organic synthesis. In the context of 2-azabicyclo[2.2.1]heptane systems, these processes can be initiated photochemically. For instance, a diradical-mediated hydrogen atom transfer has been utilized in a one-pot photochemical synthesis of highly functionalized 1-aminotetralins from o-alkyl aryl silylimines and olefins. researchgate.net This process involves the formation of a key C,N-diradical intermediate upon irradiation. researchgate.net
While direct studies on "this compound" are limited, research on related azabicyclic systems provides valuable insights. For example, intramolecular 1,5-hydrogen abstraction promoted by an N-amido radical has been used to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems. researchgate.net This reaction proceeds through the formation of a transient C-radical intermediate which is then oxidized. researchgate.net Similarly, radical reactions at the bridgehead position of 7-azabicyclo[2.2.1]heptane derivatives have been demonstrated, proving the existence of a bridgehead radical in these systems. unirioja.es
A notable example involves a samarium(II) iodide-mediated cascade reaction that transforms a 7-azabicyclo[2.2.1]heptadiene into a 2-azabicyclo[2.2.1]heptene framework. nih.govrsc.org This reaction proceeds with high regio- and stereoselectivity. nih.govrsc.org The mechanism is thought to involve a radical rearrangement guided by the stability of the resulting α-nitrogen radical. nih.gov
| Precursor System | Reaction Type | Key Intermediate | Resulting System | Ref. |
| o-Alkyl aryl silylimines | Photochemical [4+2] annulation | C,N-diradical | 1-Aminotetralins | researchgate.net |
| Aminoalditol derivatives | Intramolecular N-glycosidation | N-amido radical, C-radical | 7-Oxa-2-azabicyclo[2.2.1]heptane | researchgate.net |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Radical decarboxylation/halogenation | Bridgehead radical | 1-Substituted-7-azabicyclo[2.2.1]heptanes | unirioja.es |
| 7-Azabicyclo[2.2.1]heptadiene | SmI2-mediated cascade | α-Nitrogen radical | 2-Azabicyclo[2.2.1]heptene | nih.govrsc.org |
Ring Opening and Rearrangement Mechanisms
The strained nature of the bicyclo[2.2.1]heptane core makes it susceptible to various ring-opening and rearrangement reactions. These transformations often lead to the formation of different, often more complex, heterocyclic systems.
A key mechanistic pathway in the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives involves the formation of a tricyclic aziridinium (B1262131) intermediate. This intermediate is typically generated through intramolecular nucleophilic attack of the nitrogen atom. Subsequent ring-opening of the strained aziridinium ion by a nucleophile leads to ring-expanded products.
For example, the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to 2-azabicyclo[3.2.1]octane systems has been reported to proceed through an aziridinium intermediate. rsc.org This transformation can be promoted under Mitsunobu conditions or with a sulfonyl chloride and base. rsc.org The reaction involves activation of a primary alcohol, followed by intramolecular attack by the nitrogen to form the aziridinium salt. The subsequent regioselective opening of this intermediate by a nucleophile at the more substituted carbon atom relieves the ring strain of the [2.2.1] system and forms the [3.2.1] octane (B31449) skeleton. rsc.org This ring-opening typically occurs with an inversion of configuration, consistent with an SN2 mechanism. rsc.org
Similarly, bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-enes yields 3-bromo-1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane bromides, which are stable aziridinium salts. arkat-usa.org The opening of this aziridine (B145994) ring with various nucleophiles results in 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. arkat-usa.org The nucleophilic attack occurs at the less sterically hindered bond of the aziridinium ion, leading to a complete inversion of the ring system's configuration. arkat-usa.org
| Starting Material | Reagents/Conditions | Intermediate | Product | Ref. |
| 2-Azabicyclo[2.2.1]heptane derivative with primary alcohol | Mitsunobu or Sulfonyl chloride/base | Aziridinium ion | 2-Azabicyclo[3.2.1]octane | rsc.org |
| 2-Alkyl-2-azabicyclo[2.2.1]hept-5-ene | Bromine | 3-Bromo-1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane bromide | 6-Substituted 2-alkyl-2-azabicyclo[2.2.1]heptane | arkat-usa.org |
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically induced by heat. masterorganicchemistry.commasterorganicchemistry.com The thermal stability of Diels-Alder adducts, including those with the 2-azabicyclo[2.2.1]heptene framework, is a crucial consideration in their synthesis and purification. vanderbilt.edu The rDA reaction can lead to the decomposition of the bicyclic system into its original diene and dienophile components. masterorganicchemistry.com
The kinetics and thermodynamics of the rDA reaction are influenced by the nature of the substituents on the bicyclic ring. For instance, in a study of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes, the onset of thermal decomposition varied with the substituents. vanderbilt.edu The activation energy (Ea) for the rDA of a dimethoxymethyl-substituted derivative was found to be 34.5 kcal/mol. vanderbilt.edu Such rDA reactions are often entropy-driven. vanderbilt.edu
The reversibility of the Diels-Alder reaction means that at lower temperatures, the kinetically favored endo product often predominates, while at higher temperatures, the equilibrium can shift to favor the more thermodynamically stable exo product. masterorganicchemistry.com This is because the retro-Diels-Alder reaction becomes more significant at elevated temperatures, allowing for equilibration. masterorganicchemistry.com In some cases, the rDA reaction is effectively irreversible, particularly if one of the products is a gas like CO₂ and is removed from the system. masterorganicchemistry.com
| Compound | Decomposition Onset Temp. (°C) | Ea (kcal/mol) | Reaction Products | Ref. |
| 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-ene (anhydride) | 147 | - | Furan (B31954) and Maleic anhydride | vanderbilt.edu |
| 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-ene (diol) | 217 | - | Furan and substituted butene | vanderbilt.edu |
| cis-1,4-Dimethoxy-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene | - | 34.5 | Furan and cis-1,4-dimethoxy-2,3-bis(methoxymethyl)-2-butene | vanderbilt.edu |
Beyond the retro-Diels-Alder reaction, the 2-azabicyclo[2.2.1]heptene system can undergo other fragmentation pathways to yield monocyclic compounds. These reactions often involve specific reagents and conditions that promote the cleavage of the bicyclic framework.
One such example is the reduction of a pentachloro-substituted 2-azabicyclo[2.2.1]heptene derivative with ethanolic borohydride. ucla.edu This reaction resulted in the fragmentation of the bicyclic system to produce a monocyclic pyrrole (B145914) derivative. ucla.edu
Another type of fragmentation is the Grob fragmentation. While detailed studies on 2-azabicyclo[2.2.1]heptene are not extensively available, the Grob fragmentation of the related 2-azabicyclo[2.2.2]octene system provides a useful analogy. This reaction leads to a dihydropyridinium intermediate, which can then be trapped by various nucleophiles to form polysubstituted tetrahydropyridines and piperidines. researchgate.net This highlights a pathway where the bicyclic system is opened to form a six-membered monocyclic ring.
Ring-opening metathesis polymerization (ROMP) of unsaturated bicyclic lactams like 2-azabicyclo[2.2.1]hept-5-en-3-one, using metathesis catalysts, also leads to the fragmentation of the bicyclic structure into a linear polymer, in this case, poly(2-pyrrolidone-3,5-diylvinylene). researchgate.net
| Bicyclic System | Reagents/Conditions | Fragmentation Type | Monocyclic Product | Ref. |
| Pentachloro-2-azabicyclo[2.2.1]heptene derivative | Ethanolic borohydride | Reductive Fragmentation | Pyrrole derivative | ucla.edu |
| 2-Azabicyclo[2.2.2]oct-7-ene | Acid-mediated | Grob Fragmentation | Dihydropyridinium intermediate | researchgate.net |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Metathesis catalysts (e.g., WCl₆/AlEt₃) | Ring-Opening Metathesis Polymerization | Poly(2-pyrrolidone-3,5-diylvinylene) | researchgate.net |
Computational and Theoretical Chemistry of 2 Azabicyclo 2.2.1 Heptane
Quantum Chemical Analysis of Conformational Energetics
The conformational landscape of the 2-azabicyclo[2.2.1]heptane system is a key determinant of its chemical behavior and biological activity. Quantum chemical methods have been pivotal in exploring the relative energies of its various conformations and the barriers to their interconversion.
Molecular Mechanics Calculations for Ground and Transition States
Molecular mechanics calculations have proven effective in assessing the energies of ground and transition states in derivatives of 2-azabicyclo[2.2.1]heptane. acs.org These calculations have been particularly useful in understanding the nitrogen inversion barrier, a fundamental process in amine chemistry.
For 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR studies revealed that the endo isomer is approximately 0.3 kcal/mol more stable than the exo isomer. acs.org The energy barrier (ΔG‡) for the inversion from the endo to the exo isomer was determined to be 7.2 kcal/mol. acs.org Molecular mechanics calculations successfully accounted for this observed barrier by modeling the energy difference between the pyramidal ground state and the planar transition state. acs.org These studies highlighted that both angle strain and torsional (eclipsing) strain are significant factors in determining the inversion barriers of such bicyclic amines. acs.org
Energetic Data for 2-Methyl-2-azabicyclo[2.2.1]heptane Isomers
| Parameter | Value | Method |
|---|---|---|
| Relative Stability (Endo vs. Exo) | Endo is ~0.3 kcal/mol more stable | Low-temperature 13C NMR |
| Inversion Barrier (ΔG‡, Endo to Exo) | 7.2 kcal/mol | NMR Line Shape Analysis |
| Calculated Energy Difference (Ground vs. Transition State) | Reasonably accounts for observed barrier | Molecular Mechanics |
Density Functional Theory (DFT) Studies of Geometric Parameters
Density Functional Theory (DFT) has become a standard tool for the accurate calculation of molecular properties, including the geometric parameters of complex molecules like 2-azabicyclo[2.2.1]heptane derivatives. nih.govmdpi.com DFT methods, such as those employing the B3LYP functional with a 6-31G* basis set, have been used to predict geometries that show good correlation with experimental data. nih.gov
DFT calculations are crucial for understanding the structure-activity relationships of these compounds. For instance, in the design of DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold, molecular modeling, which relies on principles of computational chemistry, was used to design potent compounds. nih.gov Furthermore, DFT has been employed to investigate the mechanisms and stereochemical outcomes of transformations involving this bicyclic system, such as in the synthesis of exo-2-(cyano)alkyl substituted derivatives. researchgate.net These computational analyses provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are essential for rationalizing the observed reactivity and selectivity. mdpi.com
Elucidation of Reaction Pathways through Computational Modeling
Computational modeling is a powerful approach for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. arxiv.org
Modeling of C,N-Diradical Formation and Energy Transfer
Computational studies have shed light on reaction pathways involving the formation of diradical species. A recent study described a photochemical, one-pot synthesis of highly functionalized 1-aminotetralins from silylimines and olefins. researchgate.net This process is enabled by a diradical-mediated hydrogen atom transfer (DHAT) of C(sp3)−H bonds. Mechanistic evidence and computational studies suggest that an efficient energy transfer leads to the formation of a key C,N-diradical intermediate. researchgate.net While not directly on the 2-azabicyclo[2.2.1]heptane system, this research highlights the capability of computational modeling to elucidate complex radical-based reaction mechanisms that are relevant to nitrogen-containing heterocycles.
Analysis of Molecular Orbital Matching in Cyclization Events
The principles of frontier molecular orbital (FMO) theory are often used to explain the outcomes of pericyclic reactions, including cyclizations. Computational analysis of molecular orbital matching provides a quantitative basis for these explanations. In the context of the previously mentioned DHAT-enabled [4+2] annulation, computational studies supported a subsequent [4+2]-cyclization, which was rationalized by a favorable molecular orbital matching between the generated C,N-diradical and the olefin. researchgate.net This type of analysis, which examines the energies and symmetries of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for predicting the feasibility and stereoselectivity of cyclization reactions that form bicyclic structures like 2-azabicyclo[2.2.1]heptane. researchgate.net
Prediction of Aziridinium (B1262131) Intermediate Reactivity
Aziridinium ions are highly reactive intermediates that can be involved in various synthetic transformations of nitrogen-containing bicycles. mdpi.com Computational chemistry plays a vital role in predicting the formation and subsequent reactivity of these transient species. For example, in nucleophilic displacement reactions of N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane, the observed retention of stereochemistry is attributed to neighboring group participation by the nitrogen atom, which proceeds through an aziridinium-like intermediate. nih.govnih.gov
DFT calculations have been used to investigate such intermediates. For instance, in a study on related azabicyclic bromides, calculations were performed to assess the stability of aziridinium ions versus iminium ions. nih.gov In one case, the aziridinium ion was calculated to be significantly less stable (43.5 kcal/mol) than the corresponding iminium ion, providing insight into the preferred reaction pathway. nih.gov Such predictive modeling is crucial for understanding reaction mechanisms and for designing substrates that favor desired reaction outcomes via aziridinium intermediates. mdpi.com
In Silico Design and Prediction of 2-Azabicyclo[2.2.1]heptane-Based Structures
The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a target protein and allows for a more defined orientation of substituents, facilitating the design of potent and selective ligands. Computational chemistry plays a pivotal role in harnessing the potential of this scaffold, enabling the rational design of novel therapeutic agents and the optimization of existing lead compounds. mdpi.com
Molecular Modeling Approaches for Novel Compounds
Molecular modeling serves as a powerful predictive tool in the design of novel compounds incorporating the 2-azabicyclo[2.2.1]heptane framework. These computational methods allow researchers to analyze potential drug candidates, predict their binding affinity, and understand the structural basis for their biological activity before undertaking complex and resource-intensive chemical synthesis. nih.gov
A prominent example of this approach is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. mdpi.commdpi.com Researchers utilized molecular modeling to design a series of compounds that combine the 2-azabicyclo[2.2.1]heptane moiety with a beta-amino acid side chain. mdpi.comnih.gov The primary goals of the modeling studies were to predict the DPP-4 inhibition activity and to assess the likelihood of spontaneous intramolecular cyclization, a reaction that leads to inactive diketopiperazines. mdpi.com
The modeling process involves a detailed analysis of the protein-ligand binding modes. The active site of DPP-4 is characterized by several subsites (S1, S2, S'1, S'2) that accommodate different parts of a ligand. mdpi.com Computational docking studies help in orienting the designed molecules within these subsites to ensure optimal interactions with key amino acid residues, which is crucial for potent inhibition. nih.govmdpi.com The presence of a chiral center at the 3-position of the 2-azabicyclo[2.2.1]heptane ring results in exo and endo isomers, and modeling helps to predict which stereoisomer will have a more favorable binding orientation. mdpi.comresearchgate.net
| Modeling Technique | Objective | Key Findings/Predictions | Relevant Target |
|---|---|---|---|
| Molecular Docking | Predict protein-ligand binding modes and spatial orientation. | Predicted favorable interactions of 2-azabicyclo[2.2.1]heptane-based inhibitors with key residues in the DPP-4 active site. nih.govmdpi.com | DPP-4 |
| Pharmacophore Modeling | Identify essential chemical features for biological activity. | Established pharmacophore parameters similar to known drugs like vildagliptin (B1682220) and sitagliptin, guiding the design of new derivatives. nih.gov | DPP-4 |
| Energy Calculations | Assess the potential for undesirable intramolecular cyclization. | Predicted that beta-amino acid derivatives are less prone to energetically unfavorable cyclization compared to alpha-amino acid analogues. nih.gov | N/A (Chemical Stability) |
| Quantum Mechanics | Investigate molecular geometry and electronic properties. | Analyzed amide bond distortion and pyramidalization of the bicyclic nitrogen, which influences molecular conformation. nih.gov | N/A (Structural Analysis) |
Virtual Screening and Computational Lead Optimization
Virtual screening and computational lead optimization are indispensable strategies in modern drug discovery, allowing for the rapid identification and refinement of promising drug candidates from vast chemical libraries. nih.govfrontiersin.org These in silico techniques prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov
Virtual Screening: This process involves computationally screening large databases of small molecules to identify those that are most likely to bind to a drug target. Both ligand-based and structure-based approaches are utilized. nih.govmdpi.com In the context of the 2-azabicyclo[2.2.1]heptane scaffold, virtual screening has been used to create structure-activity relationship (SAR) models and discover novel, potent DPP-4 inhibitors. nih.gov For instance, strategies like ePharmacophore screening followed by molecular docking (e.g., using Glide SP) can effectively filter libraries to enrich for active compounds. mdpi.com These methods have been successfully applied to identify inhibitors for various targets, demonstrating the broad applicability of the approach.
Computational Lead Optimization: Once an initial "hit" or "lead" compound is identified, computational methods are used to guide its modification to enhance desired properties such as potency, selectivity, and metabolic stability. A clear example is the development of neogliptin and its subsequent derivatives. mdpi.com Neogliptin (compound 12a) was identified as a potent DPP-4 inhibitor (IC50 = 16.8 nM) through a design process heavily reliant on molecular modeling. nih.govnih.gov
Further computational and synthetic efforts aimed at modifying this lead compound resulted in even more potent inhibitors. By replacing a nitrile group with a 1,2,4-oxadiazole (B8745197) moiety and performing stereochemical refinement, researchers developed compound 9a, which exhibited a significantly improved DPP-4 inhibition with an IC50 value of 4.3 nM. mdpi.com This optimization was also guided by the need for high selectivity, ensuring the compound did not significantly inhibit related enzymes like DPP-8 and DPP-9, which could lead to unwanted side effects. mdpi.com This iterative cycle of computational prediction and synthetic validation exemplifies the power of computational chemistry in modern drug development.
| Compound | Key Structural Features | Target | Measured Potency (IC50) | Reference |
|---|---|---|---|---|
| Neogliptin (12a) | 2-Azabicyclo[2.2.1]heptane core with a nitrile substituent. | DPP-4 | 16.8 ± 2.2 nM | nih.govnih.gov |
| Compound 9a | Neogliptin analogue with a 3-phenyl-1,2,4-oxadiazole (B2793662) substituent. | DPP-4 | 4.3 nM | mdpi.com |
| Compound 9b | Stereoisomer of Compound 9a. | DPP-4 | 16.1 nM | mdpi.com |
Applications of 2 Azabicyclo 2.2.1 Heptane in Advanced Organic Synthesis
2-Azabicyclo[2.2.1]heptane as a Chiral Building Block
The 2-azabicyclo[2.2.1]heptane framework, often referred to as 2-azanorbornane, is an intrinsically chiral and rigid bicyclic system. semanticscholar.org This structure is a conformationally restricted analog of piperidine (B6355638) and proline, making it an attractive building block in medicinal chemistry and asymmetric synthesis. Its rigid nature allows for precise control over the spatial orientation of substituents, which is crucial for achieving high levels of stereoselectivity in chemical transformations.
Versatile Platform for Asymmetric Synthesis
The utility of 2-azabicyclo[2.2.1]heptane as a chiral auxiliary has been demonstrated in a variety of asymmetric reactions. By attaching this chiral scaffold to a prochiral substrate, one face of the substrate is effectively shielded, directing the approach of a reagent to the opposite face and thereby inducing stereoselectivity. For example, derivatives of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one are employed as chiral auxiliaries, enabling the production of enantiomerically pure compounds that are essential in the pharmaceutical industry. The stereochemistry and constrained geometry of this bicyclic lactam make it a highly effective tool for asymmetric synthesis.
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives can be achieved through methods such as the stereoselective aza-Diels-Alder reaction. semanticscholar.org This allows for the preparation of both enantiomeric forms, which can then be used as starting materials for a wide range of chiral compounds. researchgate.net The development of a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has also provided an efficient route to obtain a variety of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net
Precursor for Complex Natural Products (e.g., Strychnos and Daphniphyllum Alkaloids)
The 2-azabicyclo[2.2.1]heptane core is a key structural motif in several complex natural products, particularly certain classes of alkaloids. Its rigid framework serves as a reliable anchor for the stereocontrolled construction of the intricate polycyclic systems found in these molecules.
The Strychnos alkaloids, a large family of architecturally complex natural products, have been the target of numerous synthetic efforts. The 2-azabicyclo[2.2.1]heptane skeleton has been identified as a conceptual precursor to the 2-azabicyclo[3.3.1]nonane unit that is a common feature of many Strychnos alkaloids. researchgate.netrsc.org Synthetic strategies have been developed that utilize 2-azabicyclo[m.n.0]alkane ring systems, including derivatives of 2-azabicyclo[2.2.1]heptane, as key intermediates. researchgate.netresearchgate.net These approaches leverage the inherent stereochemistry of the bicyclic starting material to control the formation of the more complex polycyclic core of the target alkaloids. researchgate.net
Similarly, the Daphniphyllum alkaloids, known for their structural diversity and interesting biological activities, often contain highly substituted and congested polycyclic frameworks. rsc.org Longeracemine, a member of this family, possesses a unique carbon skeleton featuring a highly functionalized 2-azabicyclo[2.2.1]heptane core. rsc.orgtdl.org The synthesis of this complex natural product has been a significant challenge, with strategies focusing on the construction of this key bicyclic moiety. rsc.orgtdl.org One notable approach involves a samarium(II) iodide-mediated spirocyclization and rearrangement cascade to build the 2-azabicyclo[2.2.1]heptane framework. rsc.orgtdl.org
Development of 2-Azabicyclo[2.2.1]heptane-Based Ligands in Asymmetric Catalysis
The rigid and chiral nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an excellent platform for the design of ligands for asymmetric catalysis. By functionalizing the bicyclic core with various donor atoms, a diverse range of ligands can be synthesized. These ligands can then coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.
Chiral Ligands for Palladium-Catalyzed Reactions
Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of these reactions is highly dependent on the nature of the chiral ligand employed. Ligands based on the 2-azabicyclo[2.2.1]heptane framework have been shown to be highly effective in this context. semanticscholar.org
A series of enantiopure pyrrolidine-based sulfides and secondary amines derived from the 2-azanorbornane skeleton have been developed and applied as ligands in palladium-catalyzed Tsuji-Trost reactions. semanticscholar.org These ligands, which feature either N,N- or N,S-donor atoms, have been shown to provide the desired products in high yields and with enantiomeric excesses (ee) of up to 82%. semanticscholar.org The rigid bicyclic structure of the ligand is thought to play a key role in creating a well-defined chiral pocket around the palladium center, leading to effective stereochemical communication during the catalytic cycle. semanticscholar.org
| Ligand Type | Reaction | Substrate | Yield (%) | ee (%) | Reference |
| N,N-donating | Pd-catalyzed AAA | 1,3-diphenyl-2-propenyl acetate | high | up to 82 | semanticscholar.org |
| N,S-donating | Pd-catalyzed AAA | 1,3-diphenyl-2-propenyl acetate | high | up to 82 | semanticscholar.org |
| Diphosphane | Pd-catalyzed AAA | Allyl compounds | high | high | nih.gov |
| Monophosphine | Pd-catalyzed AAA | Acyclic ketones | excellent | excellent | nih.gov |
Application in Crabtree-Type Iridium Complexes
Crabtree's catalyst, an iridium complex, is a highly effective catalyst for the hydrogenation of unfunctionalized olefins. Chiral analogues of this catalyst have been developed for asymmetric hydrogenation, and ligands based on the 2-azabicyclo[2.2.1]heptane skeleton have been successfully incorporated into these systems. pwr.edu.plurv.cat
The work of Andersson and others has led to the development of a plethora of ligands based on 2-azabicycloalkanes for use in iridium-catalyzed asymmetric hydrogenation. pwr.edu.pl These ligands, often featuring a combination of nitrogen and phosphorus donor atoms, have been shown to be highly versatile, enabling the efficient and enantioselective hydrogenation of a wide range of alkenes and imines. pwr.edu.pl For example, initial studies demonstrated that alkenes and imines could be hydrogenated with up to 99% conversion and enantiomeric excesses of up to 98% and 91%, respectively. pwr.edu.pl The success of these catalysts has been attributed to the rigid and well-defined chiral environment created by the bicyclic ligand. pwr.edu.pl
| Catalyst System | Substrate Type | Conversion (%) | ee (%) | Reference |
| Ir-2-azabicyclo[2.2.1]heptane ligand | Alkenes | up to 99 | up to 98 | pwr.edu.pl |
| Ir-2-azabicyclo[2.2.1]heptane ligand | Imines | up to 99 | up to 91 | pwr.edu.pl |
Design of (N, N), (N, P), and (N, S)-Donating Ligands
The modular nature of the 2-azabicyclo[2.2.1]heptane scaffold allows for the systematic design and synthesis of a wide variety of ligands with different donor atom combinations. This has led to the development of libraries of (N,N), (N,P), and (N,S)-donating ligands, which have been screened for their effectiveness in various asymmetric transformations.
The synthesis of these ligands often starts from a common chiral intermediate, such as an amino alcohol or an aldehyde derived from the 2-azabicyclo[2.2.1]heptane core. From there, standard synthetic transformations can be used to introduce the desired donor groups. For example, (N,N)-donating ligands can be prepared by reacting a bicyclic amine with a suitable electrophile containing a second nitrogen atom. mdpi.com Similarly, (N,P) and (N,S)-donating ligands can be synthesized by introducing phosphorus or sulfur-containing moieties onto the bicyclic framework. pwr.edu.pl
These diverse ligand libraries have proven to be a valuable resource for the discovery of new and improved catalysts for asymmetric synthesis. By systematically varying the structure of the ligand, it is possible to fine-tune the steric and electronic properties of the catalyst, leading to enhanced reactivity and selectivity.
Organocatalytic Applications of 2-Azabicyclo[2.2.1]heptane Derivatives
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane has made it a valuable scaffold in the development of organocatalysts. These catalysts, which are small organic molecules that can accelerate chemical reactions, have become increasingly important in modern organic synthesis due to their generally lower toxicity and greater stability compared to traditional metal-based catalysts. The defined stereochemistry of the 2-azabicyclo[2.2.1]heptane framework allows for the effective transfer of chirality, making its derivatives particularly useful in enantioselective transformations.
Chiral Organocatalysts in Enantioselective Transformations
Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully employed as chiral organocatalysts in a variety of enantioselective reactions. The rigid conformation of the bicyclic system provides a well-defined chiral environment, enabling high levels of stereocontrol. For instance, prolinamide-type organocatalysts incorporating the 2-azabicyclo[2.2.1]heptane skeleton have been synthesized and applied in asymmetric aldol (B89426) reactions. These catalysts have demonstrated the ability to produce the desired aldol products with excellent enantioselectivity.
Another significant application is in asymmetric Michael additions. Chiral diamines and amino alcohols derived from 2-azabicyclo[2.2.1]heptane have proven to be effective catalysts for the conjugate addition of aldehydes and ketones to nitroolefins. The steric hindrance provided by the bicyclic framework plays a crucial role in directing the approach of the reactants, leading to the preferential formation of one enantiomer.
The table below summarizes the performance of selected 2-azabicyclo[2.2.1]heptane-based organocatalysts in enantioselective transformations.
| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |
| Prolinamide Derivative | Aldol Reaction | Acetone and 4-nitrobenzaldehyde | Up to 99% |
| Chiral Diamine | Michael Addition | Isobutyraldehyde and β-nitrostyrene | Up to 98% |
| Amino alcohol Derivative | Michael Addition | Cyclohexanone and nitrostyrene | Up to 95% |
Scaffolding for the Construction of Complex Polycyclic Architectures
The inherent three-dimensional structure and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent starting point for the synthesis of more complex, polycyclic molecules. Its well-defined stereochemical and conformational properties allow for precise control over the spatial arrangement of substituents, which is a critical aspect in the design of intricate molecular architectures.
Rational Design of Polycyclic Fused Systems
The 2-azabicyclo[2.2.1]heptane framework can be elaborated into a variety of polycyclic fused systems through strategic synthetic manipulations. One common approach involves functionalizing the nitrogen atom and the carbon backbone, followed by intramolecular cyclization reactions. For example, ring-closing metathesis (RCM) has been utilized to construct additional rings onto the 2-azabicyclo[2.2.1]heptane core, leading to novel tri- and tetracyclic structures.
Furthermore, Diels-Alder reactions involving derivatives of 2-azabicyclo[2.2.1]heptane have been employed to build complex polycyclic systems. The bicyclic structure can act as a dienophile or be modified to contain a diene moiety, enabling cycloadditions that generate multiple stereocenters with high control. This strategy has been instrumental in the synthesis of natural product analogues and other molecules with potential biological activity.
Utility in the Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics
The development of peptidomimetics, which are molecules that mimic the structure and function of peptides, is a major area of research in medicinal chemistry. Conformationally restricted amino acids are key building blocks for these peptidomimetics, as they can enforce specific secondary structures in peptides, such as β-turns and β-sheets. The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a valuable tool for creating such constrained amino acids.
Preparation of Constrained Amino Acid Derivatives
Amino acids incorporating the 2-azabicyclo[2.2.1]heptane framework can be synthesized by introducing a carboxylic acid group onto the bicyclic core. The rigid nature of this scaffold restricts the conformational freedom of the resulting amino acid, making it a useful component for inducing specific secondary structures in peptides. These constrained amino acids have been shown to be valuable in the design of enzyme inhibitors and other bioactive peptides.
Stabilization of β-Strand-Like Extended Conformations in Peptides
The incorporation of 2-azabicyclo[2.2.1]heptane-based amino acids into peptide chains has been shown to stabilize β-strand-like extended conformations. This is a significant finding, as the formation of β-sheets is implicated in a variety of biological processes, as well as in the pathology of diseases such as Alzheimer's. By forcing a peptide backbone into an extended conformation, these modified amino acids can be used to study the process of β-sheet formation and to design peptides with enhanced stability and biological activity.
The ability of these constrained amino acids to promote extended conformations is attributed to the rigid bicyclic structure, which minimizes the entropic penalty associated with adopting a specific geometry. This pre-organization of the peptide backbone is a key principle in the design of potent and selective peptidomimetics.
Spectroscopic and Diffraction Characterization of 2 Azabicyclo 2.2.1 Heptane Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-azabicyclo[2.2.1]heptane systems. It provides a wealth of information regarding the connectivity of atoms, their spatial arrangement, and dynamic processes.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the constitution and configuration of 2-azabicyclo[2.2.1]heptane derivatives. The rigid nature of the bicyclic system leads to distinct chemical shifts and coupling constants that are highly dependent on the orientation of substituents.
Key diagnostic signals in the ¹H NMR spectra include those of the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen. The coupling constants (J-values) between these protons are particularly informative for assigning stereochemistry. For instance, the presence or absence of coupling between a bridgehead proton and an endo-proton can help establish the relative configuration of substituents. acs.org In some derivatives, a notable downfield shift of a proton can be observed due to a "W-effect" where a proton and a substituent are in a specific planar arrangement across four single bonds. ucla.edu
¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment and steric interactions. For example, the chemical shifts of the carbons in the bicyclic core can be used to distinguish between different isomers. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | 1.34–1.55 (m, 4H), 1.70–2.00 (m, 4H), 4.09–4.13 (m, 1H), 4.72–4.76 (m, 1H), 7.32–7.45 (m, 3H), 7.50–7.57 (m, 2H) | 28.7, 30.4, 53.6, 58.7, 127.6, 128.2, 130.3, 136.2, 168.6 | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | 1.44–1.56 (m, 2H), 1.75–1.94 (m, 4H), 2.23–2.36 (m, 2H), 4.20 (t, 1H, J=4.2 Hz), 7.30–7.50 (m, 3H), 7.55–7.65 (m, 2H) | 29.9, 32.3, 62.3, 68.1, 128.2, 128.4, 131.4, 134.2, 172.2, 173.1 | unirioja.es |
This table is for illustrative purposes and specific values may vary based on solvent and experimental conditions.
For complex 2-azabicyclo[2.2.1]heptane derivatives with overlapping signals in their one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are indispensable. pwr.edu.pl Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the bicyclic system.
HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons.
HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the complete molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the exo or endo orientation of substituents. acs.org
These 2D NMR methods have been instrumental in the characterization of various substituted 2-azabicyclo[2.2.1]heptanes, enabling unambiguous assignment of their complex spectra and confirming their stereostructures. amazonaws.com
The 2-azabicyclo[2.2.1]heptane system can exhibit dynamic processes, most notably nitrogen inversion. Low-temperature ¹³C NMR spectroscopy is a powerful technique to study these conformational dynamics. By cooling the sample, the rate of inversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for the different conformers (invertomers).
For instance, in 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature ¹³C NMR measurements have shown that the endo isomer is slightly more stable than the exo isomer by approximately 0.3 kcal/mol. acs.orgacs.org This technique allows for the direct observation and quantification of the relative populations of different conformations at equilibrium.
NMR line shape analysis is a kinetic method used to determine the rates of chemical exchange processes, such as the nitrogen inversion in 2-azabicyclo[2.2.1]heptane systems. nih.gov As the temperature is increased from the slow-exchange regime (where distinct signals for each conformer are observed), the signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the shape of these NMR signals at different temperatures, the rate constants for the inversion process can be calculated. For 2-methyl-2-azabicyclo[2.2.1]heptane, NMR line shape analysis has been used to determine the free energy of activation (ΔG‡) for nitrogen inversion to be 7.2 kcal/mol. acs.orgacs.org This value provides quantitative insight into the energy barrier for this dynamic process and is influenced by factors such as angle strain and torsional strain within the bicyclic system. acs.orgacs.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 2-azabicyclo[2.2.1]heptane derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. pwr.edu.pl
In addition to providing the molecular ion peak, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature and location of substituents. For example, the loss of specific neutral fragments can be indicative of certain functional groups. ucla.edu Electrospray ionization (ESI) is a commonly used soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight. unirioja.es
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral 2-azabicyclo[2.2.1]heptane derivatives, X-ray analysis of a single crystal can establish the absolute stereochemistry unambiguously. nih.gov
This technique has been crucial in confirming the structure of various 2-azabicyclo[2.2.1]heptane derivatives, including reaction products where the stereochemical outcome was uncertain. amazonaws.com The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the crystalline state. nih.govnih.gov This information is invaluable for understanding structure-activity relationships and for validating computational models. For instance, the crystal structure of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane has been determined, confirming its structural assignment. amazonaws.com
Stereochemical and Conformational Aspects of 2 Azabicyclo 2.2.1 Heptane
Chirality and Enantioselectivity in 2-Azabicyclo[2.2.1]heptane Synthesis
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often results in a mixture of stereoisomers due to the presence of multiple chiral centers and the bicyclic ring system's inherent geometry. Consequently, controlling and separating these isomers is a pivotal aspect of their synthetic chemistry.
Control of Exo/Endo Isomer Formation
The rigid structure of the 2-azabicyclo[2.2.1]heptane core gives rise to two distinct diastereomeric forms: exo and endo. This isomerism depends on the orientation of substituents relative to the main carbon bridge. The synthesis of these compounds, for instance, through an aza-Diels-Alder reaction involving cyclopentadiene (B3395910), ethyl oxoacetate, and ammonia (B1221849) chloride, typically yields a mixture of four stereoisomers. nih.gov Subsequent chemical modifications, such as protection with a Boc group, can facilitate the separation of the exo and endo isomeric pairs by column chromatography. nih.gov
The ability of the 7-azabicyclo[2.2.1]heptane core to direct incoming reagents to its exo face is a known phenomenon that can be exploited for selective synthesis. uvic.ca For instance, in the synthesis of muscarinic receptor antagonists, the biological activity was found to be dependent on the stereochemistry, with the potency order being 5-endo > 5-exo > 6-endo > 6-exo. nih.gov In some cases, low-temperature NMR studies have shown that the endo isomer of a substituted 2-azabicyclo[2.2.1]heptane can be slightly more stable than the exo isomer. acs.org
Diastereomeric Control and Separation
Achieving diastereomeric control is crucial for obtaining specific, biologically active isomers. In the synthesis of derivatives, the presence of a chiral center at the 3-position, for example, leads to both exo and endo configurations. nih.gov Stereoselective synthetic routes have been developed to favor the formation of one diastereomer over the other. One such approach involves using chiral auxiliaries, like (R)-1-phenylethylamine, to guide the stereochemical outcome of the reaction, leading to the desired S-configuration at the 3-position. nih.gov
When a mixture of diastereomers is formed, their separation is often accomplished through chromatographic techniques. For example, the separation of exo and endo isomers of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate was achieved using column chromatography. nih.gov In other instances, the diastereomeric products can be identified and characterized using spectroscopic methods like 1D-1H-NMR, where the coupling patterns of bridgehead protons can distinguish between exo and endo isomers. uvic.ca
Isolation of Optically Active Centers
The preparation of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives is essential for studying their specific interactions with biological targets. Several methods are employed to isolate optically active centers.
One common strategy is chiral resolution , where a racemic mixture is separated into its constituent enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as brucine (B1667951) for the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net Another powerful method is enzymatic resolution , which utilizes the enantioselectivity of enzymes like lipases or γ-lactamases to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer in high optical purity. researchgate.netresearchgate.net For instance, whole-cell catalysts have been effectively used for the large-scale resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net
Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This involves using chiral starting materials or catalysts to induce stereoselectivity during the reaction. For example, the use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-one, synthesized via asymmetric desymmetrization, has served as a template for the synthesis of various aminocyclitols. acs.org Similarly, stereoselective syntheses starting from chiral precursors like S- and R-1-phenylethylamine have been developed to produce pure S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles, respectively. nih.gov
Table 1: Methods for Isolating Optically Active 2-Azabicyclo[2.2.1]heptane Derivatives
| Method | Description | Example |
|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric intermediates. | Resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one using brucine. researchgate.net |
| Enzymatic Resolution | Use of enzymes to selectively catalyze a reaction on one enantiomer. | Lipase-catalyzed enantioselective transesterification or hydrolysis. researchgate.net Whole-cell catalyzed resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net |
| Asymmetric Synthesis | Synthesis that creates a chiral product from an achiral or racemic precursor, often using a chiral catalyst or auxiliary. | Synthesis of enantiopure 7-azabicyclo[2.2.1]heptan-2-ol from a meso compound via asymmetric desymmetrization. acs.org |
Nitrogen Inversion Dynamics
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring system is typically pyramidal, allowing for the possibility of nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. The dynamics of this inversion are significantly influenced by the rigid bicyclic framework.
Pyramidal Inversion Barriers in N-Substituted 2-Azabicyclo[2.2.1]heptanes
The energy barrier to pyramidal inversion at the nitrogen atom in N-substituted 2-azabicyclo[2.2.1]heptanes is a key determinant of their conformational behavior. Low-temperature NMR spectroscopy is a primary tool for studying these dynamics. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal mol⁻¹. acs.org This value is notably lower than that observed in some acyclic amines, a finding that highlights the complex interplay of factors governing inversion barriers. acs.org
In contrast, the related 7-azabicyclo[2.2.1]heptane system exhibits an unusually high nitrogen inversion barrier, a phenomenon referred to as the "bicyclic effect". nih.govscite.ai This high barrier is attributed to the geometric constraints imposed by the bicyclic structure. Theoretical studies using Natural Bond Orbital (NBO) analysis have suggested that the height of these barriers is largely determined by the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov The rate of nitrogen inversion can be influenced by various factors, including steric hindrance, electronic effects, and angle strain. mdpi.com
Influence of Torsional Strain on Inversion Processes
While angle strain is an important factor, torsional (eclipsing) strain also plays a significant role in determining the energy barriers for nitrogen inversion in bicyclic amines. acs.org During the inversion process, the molecule passes through a planar transition state where torsional strain is altered. Molecular mechanics calculations that account for the change in energy between the pyramidal ground state and the planar transition state have been shown to reasonably predict the observed inversion barriers. acs.orgresearchgate.net
The comparison of inversion barriers across different cyclic and bicyclic amines, such as 2-methyl-2-azabicyclo[2.2.1]heptane and 7-methyl-7-azabicyclo[2.2.1]heptane, underscores the contribution of torsional strain alongside angle strain. acs.org In the 7-azabicyclo[2.2.1]heptane system, the rigid framework leads to significant angle strain, which is a major contributor to the high inversion barrier. nih.gov The interplay of these strains dictates the conformational flexibility and reactivity of these molecules.
Table 2: Nitrogen Inversion Barriers in Bicyclic Amines
| Compound | Inversion Barrier (ΔG‡, kcal/mol) | Key Influencing Factors | Reference |
|---|---|---|---|
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 | Torsional strain, angle strain | acs.org |
| 7-Azabicyclo[2.2.1]heptane derivatives | Unusually high ("bicyclic effect") | Severe angle strain, Cα-N-Cα tripyramid geometry | nih.govscite.ai |
Influence of Conformational Rigidity on Reactivity and Functionality
The structure of 2-azabicyclo[2.2.1]heptane, a bicyclic amine with a norbornane-like framework, is defined by its seven-membered ring system containing a nitrogen atom. This bridged structure inherently limits the molecule's conformational freedom compared to its monocyclic counterparts like pyrrolidine (B122466) or piperidine (B6355638). pwr.edu.pl This rigidity is a key determinant of its chemical behavior and utility.
Rigid Bicyclic Structure in Medicinal Chemistry and Organic Synthesis
The conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold is a highly valued attribute in medicinal chemistry and organic synthesis. By providing a fixed and predictable three-dimensional structure, it allows for precise positioning of functional groups, which is critical for optimizing interactions with biological targets such as enzymes and receptors. This structural constraint is an important feature in drug design, where the bicyclic backbone can impart improved receptor binding. rsc.org
In medicinal chemistry, this scaffold is recognized for its structural similarities to various alkaloids and neurotransmitters, suggesting potential for therapeutic applications, especially in neuropharmacology. It serves as a versatile building block, or synthon, for creating complex molecules with potential use as pharmaceuticals. A notable example is its role as a precursor in the synthesis of epibatidine (B1211577), a potent agonist for nicotinic acetylcholine (B1216132) receptors.
In organic synthesis, the rigid framework is instrumental in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. The defined stereochemistry of chiral derivatives, such as (1R,4S)-2-azabicyclo[2.2.1]heptane, makes it a valuable tool for introducing specific chiral centers into larger molecules. Furthermore, derivatives of azabicyclo[2.2.1]heptane are broadly utilized in the synthesis of various conformationally restricted substances, including analogues of the amino acid proline. uni-regensburg.de
Stereochemical Control and Induced Conformational Bias in Peptide Systems
The fixed geometry of the 2-azabicyclo[2.2.1]heptane core can be leveraged to exert stereochemical control and induce specific conformations in peptide chains. By incorporating this rigid unit, chemists can influence the secondary structure of peptides, a strategy used in the design of peptidomimetics and other biologically active compounds.
Stabilization of β-Strand-like Extended Conformations of Adjacent α-Amino Acids
Research has demonstrated that incorporating a 7-azabicyclo[2.2.1]heptane amine (Abh) unit at the C-terminus of a peptide can enforce a specific and desirable conformation on the neighboring amino acid. acs.orgresearchgate.netnih.gov Spectroscopic and simulation studies have confirmed that the presence of the Abh unit promotes a β-strand-like extended conformation in the adjacent α-amino acid on the N-terminal side. acs.orgnih.gov
This stabilizing effect is driven by proximity. acs.orgresearchgate.net A key interaction is the through-space proximity between the bridgehead proton of the Abh scaffold and the α-proton of the adjacent amino acid. acs.orgnih.govacs.org This interaction provides a driving force that favors the extended conformation, an effect that notably persists regardless of the solvent. acs.orgnih.gov These findings establish a foundation for the de novo design of peptides that mimic β-strands, even without the presence of inter-strand hydrogen bonds that typically define β-sheets. acs.orgnih.gov The 7-azabicyclo[2.2.1]heptane-2-carboxylic acid (Abh-AA) enantiomers can thus serve as scaffolds for enforcing and propagating single β-strand structures. dntb.gov.ua
Impact on Amide Cis-Trans Equilibrium
The conformational influence of the 2-azabicyclo[2.2.1]heptane unit extends to the geometry of the amide bond in peptide systems. The equilibrium between the cis and trans isomers of a peptide bond is a critical factor in protein folding and structure. Studies have shown that introducing a substituted 7-azabicyclo[2.2.1]heptane amine unit can significantly bias this equilibrium.
Specifically, substitution at the bridgehead position of the Abh unit has been found to bias the amide cis-trans equilibrium of the adjacent α-amino acid residue, favoring the cis conformation. acs.orgresearchgate.netnih.gov In other related systems, such as those involving two 7-azabicyclo[2.2.1]heptane units linked by a side-chain, the cis/trans ratio of the resulting lactam amide is influenced by the length of the linking chain. d-nb.info Shorter linking chains tend to stabilize the cis amide structure. d-nb.info As the chain length increases, the rate of rotation from the trans to the cis isomer decreases, leading to a higher proportion of the trans amide. d-nb.infonih.gov This demonstrates the powerful and tunable influence of this bicyclic system on amide bond geometry.
Table 1: Influence of a C-Terminal 7-Azabicyclo[2.2.1]heptane Amine (Abh) Unit on an Adjacent α-Amino Acid
| Property | Observed Effect | Mechanism/Driving Force | Reference |
|---|---|---|---|
| Conformation | Stabilization of β-strand-like extended conformation | Proximity between the bridgehead proton of Abh and the α-proton of the amino acid. | acs.orgnih.gov |
| Amide Geometry | Biases the cis-trans equilibrium toward the cis conformation | Influence of the substituted bridgehead of the Abh unit. | acs.orgresearchgate.netnih.gov |
Advanced Research Methodologies in 2 Azabicyclo 2.2.1 Heptan 2 Amine Chemistry
High-Throughput Synthesis and Screening Approaches
High-throughput synthesis (HTS) and screening are pivotal in modern drug discovery, enabling the rapid generation and evaluation of large libraries of compounds. In the context of 2-azabicyclo[2.2.1]heptan-2-amine chemistry, these approaches accelerate the identification of derivatives with desired biological activities.
High-throughput synthesis of 2-azabicyclo[2.2.1]heptane derivatives often involves parallel synthesis techniques. These methods allow for the simultaneous creation of numerous analogs by systematically varying substituents on the bicyclic core. For instance, a common strategy involves the acylation or alkylation of the primary amine at the 2-position with a diverse set of building blocks.
Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) to assess their biological activity against specific targets. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, researchers have synthesized and screened libraries of 2-azabicyclo[2.2.1]heptane-based compounds. nih.govmdpi.com This process has led to the identification of potent inhibitors by systematically exploring different substituents on the scaffold. nih.gov
A notable example involves the synthesis of a series of N-substituted 7-azabicyclo[2.2.1]heptanes, which were evaluated for their binding affinity to sigma receptors. nih.gov This study demonstrated that varying the N-substituent could modulate both the affinity and selectivity for different sigma receptor subtypes. nih.gov Such systematic explorations are greatly facilitated by HTS methodologies.
Table 1: Examples of High-Throughput Approaches in 2-Azabicyclo[2.2.1]heptane Chemistry
| Research Area | Methodology | Key Findings |
| DPP-4 Inhibition | Virtual screening and SAR model creation. nih.gov | Identification of novel 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors. nih.gov |
| Sigma Receptor Ligands | Synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and in vitro binding assays. nih.gov | Arylalkyl N-substituents conferred selectivity for the σ2 subtype. nih.gov |
| CXCR2 Antagonists | Introduction of a bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeleton. rsc.org | Resulted in a compound with good CXCR2 antagonistic activity and selectivity. rsc.org |
Computational Approaches for Structure-Activity Relationship (SAR) Model Development
Computational methods are indispensable for understanding the relationship between the chemical structure of a molecule and its biological activity. For this compound derivatives, these approaches guide the design of new compounds with improved potency and selectivity.
Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological function. In the case of 2-azabicyclo[2.2.1]heptane, its rigid framework provides a well-defined platform for such analyses. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are frequently employed.
QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds. For example, QSAR studies have been applied to 7-azabicyclo[2.2.1]heptane derivatives to understand their binding affinity at the dopamine (B1211576) transporter. acs.org
Molecular modeling and virtual screening are other powerful computational tools. nih.gov These methods allow researchers to visualize how a molecule interacts with its biological target at the atomic level. For instance, in the design of DPP-4 inhibitors, molecular modeling was used to predict the binding modes of 2-azabicyclo[2.2.1]heptane derivatives within the enzyme's active site. nih.gov This information is crucial for designing new analogs with enhanced binding affinity.
Table 2: Computational SAR Studies on Azabicyclo[2.2.1]heptane Derivatives
| Compound Series | Computational Method | Biological Target | Key Insights |
| 7-Azabicyclo[2.2.1]heptane derivatives | Molecular Modeling | Dopamine Transporter | Revealed significant differences in molecular topology compared to tropane-based ligands. acs.org |
| 2-Azabicyclo[2.2.1]heptane-based compounds | Virtual Screening, SAR Models | DPP-4 | Predicted DPP-4 inhibition activity and guided the design of potent inhibitors. nih.gov |
| Bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides | Molecular Docking | CXCR2 | Explored the binding mode and guided the design of selective antagonists. rsc.org |
Strategic Use of Protecting Groups in Complex Synthesis
The synthesis of complex molecules containing the 2-azabicyclo[2.2.1]heptane core often requires the use of protecting groups. jocpr.comwiley.com These are chemical moieties that are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during a synthetic sequence. wikipedia.org The strategic selection and application of protecting groups are critical for achieving high yields and selectivity in multistep syntheses.
In the context of 2-azabicyclo[2.2.1]heptane chemistry, the secondary amine is a common site for protection. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps. organic-chemistry.org
One of the most widely used protecting groups for the nitrogen atom in the 2-azabicyclo[2.2.1]heptane scaffold is the tert-butoxycarbonyl (Boc) group. pwr.edu.pl The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. masterorganicchemistry.com This allows for the selective deprotection of the amine when desired. For example, N-Boc-protected 2-azabicyclo[2.2.1]heptane intermediates are commonly used in the synthesis of various biologically active compounds. pwr.edu.plresearchgate.net
Another important protecting group is the benzyl (B1604629) (Bn) group. The benzyl group can be introduced by reaction with benzyl bromide and is typically removed by catalytic hydrogenation. researchgate.net This method of deprotection is orthogonal to the acid-labile Boc group, meaning that one can be removed selectively in the presence of the other. masterorganicchemistry.com This "orthogonal protection" strategy is invaluable in complex syntheses where multiple functional groups need to be manipulated independently. wikipedia.orgorganic-chemistry.org
The choice of protecting group can also influence the stereochemical outcome of a reaction. For instance, the electron-withdrawing character of a protecting group can prevent the formation of certain intermediates, thereby directing the reaction towards a specific stereoisomer. pwr.edu.pl
Table 3: Common Protecting Groups in 2-Azabicyclo[2.2.1]heptane Synthesis
| Protecting Group | Abbreviation | Introduction Method | Removal Method | Key Features |
| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.gov | Acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.com | Stable to many reagents, widely used. pwr.edu.pl |
| Benzyl | Bn | Reaction with benzyl bromide. researchgate.net | Catalytic hydrogenation (e.g., Pd/C, H₂). masterorganicchemistry.comresearchgate.net | Orthogonal to the Boc group. masterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Reaction with benzyl chloroformate. masterorganicchemistry.com | Catalytic hydrogenation. masterorganicchemistry.com | Commonly used in peptide synthesis. masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu. masterorganicchemistry.com | Basic conditions (e.g., piperidine). masterorganicchemistry.com | Base-labile, orthogonal to Boc and Bn. wikipedia.orgorganic-chemistry.org |
Q & A
What are the most reliable synthetic routes for 2-Azabicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence stereochemical outcomes?
Basic Synthesis Methodology
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often employs palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows efficient substrate diversification and subsequent functionalization to generate bridged aza-bicyclic libraries . For stereochemical control, asymmetric aza-Diels-Alder reactions have been explored, though enantiomeric excess (ee) can vary depending on ligand choice. For example, chiral induction using pseudo-enantiomeric ligands may yield opposite stereochemical outcomes but with reduced ee in some cases .
Advanced Mechanistic Insights
Ring expansion via aziridinium intermediates (supported by DFT calculations) has been identified as a key pathway in forming 2-azabicyclo[3.2.1]octane derivatives from similar precursors. This mechanism highlights the importance of reaction temperature and solvent polarity in stabilizing intermediates and avoiding undesired epimerization .
How can researchers distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives during structural characterization?
Basic Analytical Techniques
1H-NMR spectroscopy is critical for differentiation. For example, 2-azabicyclo[2.2.1]heptanes exhibit distinct coupling patterns (e.g., endo vs. exo protons) compared to the expanded 2-azabicyclo[3.2.1]octanes due to differences in ring strain and proton environments .
Advanced Validation Methods
X-ray crystallography and 2D NMR (e.g., NOESY) are essential for resolving ambiguities. Misidentification of stereoisomers, such as (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives being mistaken for 2-azabicyclo[2.2.1]heptanes, has been corrected using these techniques .
What strategies are effective for resolving contradictions in biological activity data for this compound derivatives?
Basic Experimental Design
When IC50 values for antiproliferative activity vary (e.g., cisplatin-like activity in some derivatives ), researchers should standardize cell lines, assay protocols, and purity validation (e.g., HPLC) to minimize variability.
Advanced Data Reconciliation
Structure-activity relationship (SAR) studies combined with molecular docking can clarify discrepancies. For example, derivatives functionalized with thioureas or triazoles exhibit enhanced biological activity due to improved binding to targets like dipeptidyl peptidase-4 (DPP-4) .
How can computational methods enhance the design of this compound-based therapeutics?
Basic Computational Applications
Density Functional Theory (DFT) calculations predict transition states and intermediate stability, aiding in optimizing reaction pathways (e.g., aziridinium ring expansion ).
Advanced Drug Design
Molecular dynamics simulations and free-energy perturbation (FEP) calculations are used to evaluate interactions between bicyclic scaffolds and biological targets. For instance, neogliptin, a DPP-4 inhibitor derived from 2-azabicyclo[2.2.1]heptane, was designed using these methods to improve selectivity and potency .
What are the key challenges in scaling up enantioselective syntheses of this compound derivatives?
Basic Scalability Considerations
Catalyst loading and reaction time are critical. Palladium-catalyzed methods may require ligand optimization to reduce metal leaching and improve turnover numbers .
Advanced Process Optimization
Continuous-flow reactors have been explored to enhance stereochemical control in aza-Diels-Alder reactions, reducing side-product formation. Additionally, chiral stationary phases (CSPs) in preparative HPLC can resolve racemic mixtures post-synthesis .
How do functional groups (e.g., sulfonamides, thioureas) impact the physicochemical properties of this compound derivatives?
Basic Functionalization Strategies
Sulfonamide groups improve aqueous solubility and bioavailability, as seen in antitumor agents with IC50 values <10 µM . Thioureas enhance hydrogen-bonding capacity, critical for organocatalytic applications .
Advanced Property Tuning
LogP and pKa predictions using software like MarvinSketch guide the design of derivatives with optimal membrane permeability. For example, N-butyl-3,3-dimethyl derivatives exhibit improved lipophilicity for CNS-targeted therapies .
What safety and stability protocols are recommended for handling this compound derivatives?
Basic Safety Measures
Store derivatives in dark, dry conditions at room temperature to prevent degradation (e.g., (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one ). Use PPE and fume hoods due to potential respiratory and skin irritation hazards .
Advanced Stability Monitoring
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS analysis detect decomposition products. For hygroscopic derivatives, argon/vacuum sealing is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
